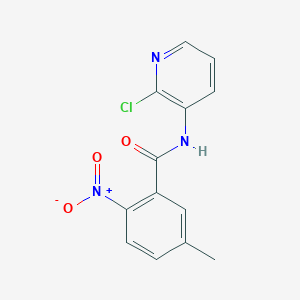
N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide
説明
“N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide” is a chemical compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, a compound with a borate and sulfonamide group can be synthesized through these reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques like single crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds can be studied using various techniques. For instance, UV–Vis–NIR spectroscopy can be used to determine optical transparency at the cut-off wavelength . Thermal behavior can be studied by TGA/DTA analysis . The dielectric constant, dielectric loss, and AC conductivity as a function of frequency and temperature can also be studied .科学的研究の応用
Antimycobacterial Activity
N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide derivatives demonstrate significant in vitro antitubercular activity. A study by Wang et al. (2019) highlights the potential of these compounds in treating tuberculosis, especially due to their considerable efficacy and novel approach in drug development (Wang et al., 2019).
Synthesis of Chlorantraniliprole
A study by Yi-fen et al. (2010) describes the synthesis process of chlorantraniliprole using 3-Methyl-2-nitrobenzoic acid, which is a similar compound. This synthesis process could offer insights into the chemical behavior and potential applications of N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide in agricultural chemicals (Yi-fen et al., 2010).
Structural and Thermal Studies
Vangala et al. (2013) investigated molecular complexes involving pyridyl bases and benzamides, which could provide information about the structural and thermochemical properties of similar compounds like N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide (Vangala et al., 2013).
Synthesis and Hypoxic Cell Cytotoxicity
Palmer et al. (1996) conducted a study on the synthesis and cytotoxicity of regioisomers of hypoxia-selective cytotoxins related to nitrobenzamides, providing a perspective on the potential medical applications of these compounds (Palmer et al., 1996).
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis of pyridine-4-carboxamides, structurally related to N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide, and their potential as antidepressant and nootropic agents (Thomas et al., 2016).
Safety And Hazards
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-4-5-11(17(19)20)9(7-8)13(18)16-10-3-2-6-15-12(10)14/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCYJCGBLZUTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

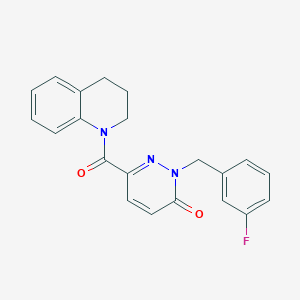
![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)
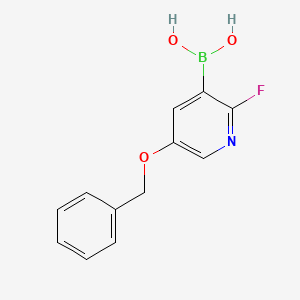


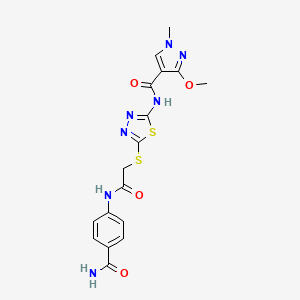
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2882474.png)
![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)
![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)
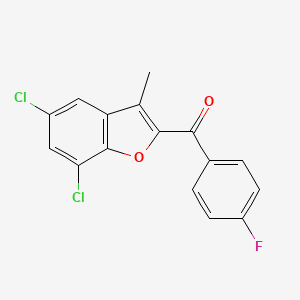
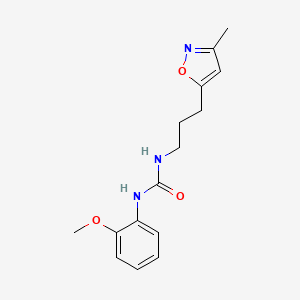
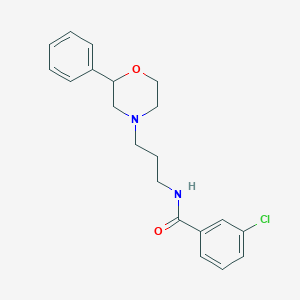
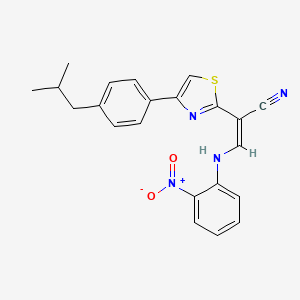
![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)